

4-Amino-3-chloro-5-fluorobenzonitrile CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-3-chloro-5-fluorobenzonitrile

Cat. No.: B1374379

[Get Quote](#)

An In-Depth Technical Guide to **4-Amino-3-chloro-5-fluorobenzonitrile** (CAS: 1147558-43-7): Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-Amino-3-chloro-5-fluorobenzonitrile is a halogenated and aminated benzonitrile derivative that has emerged as a significant building block in synthetic and medicinal chemistry. Its unique substitution pattern—featuring an electron-donating amino group and electron-withdrawing fluorine, chlorine, and nitrile moieties—creates a molecule with versatile reactivity and significant potential for creating complex molecular architectures. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable intermediate in the synthesis of high-value compounds, particularly in the agrochemical and pharmaceutical industries.[1][2]

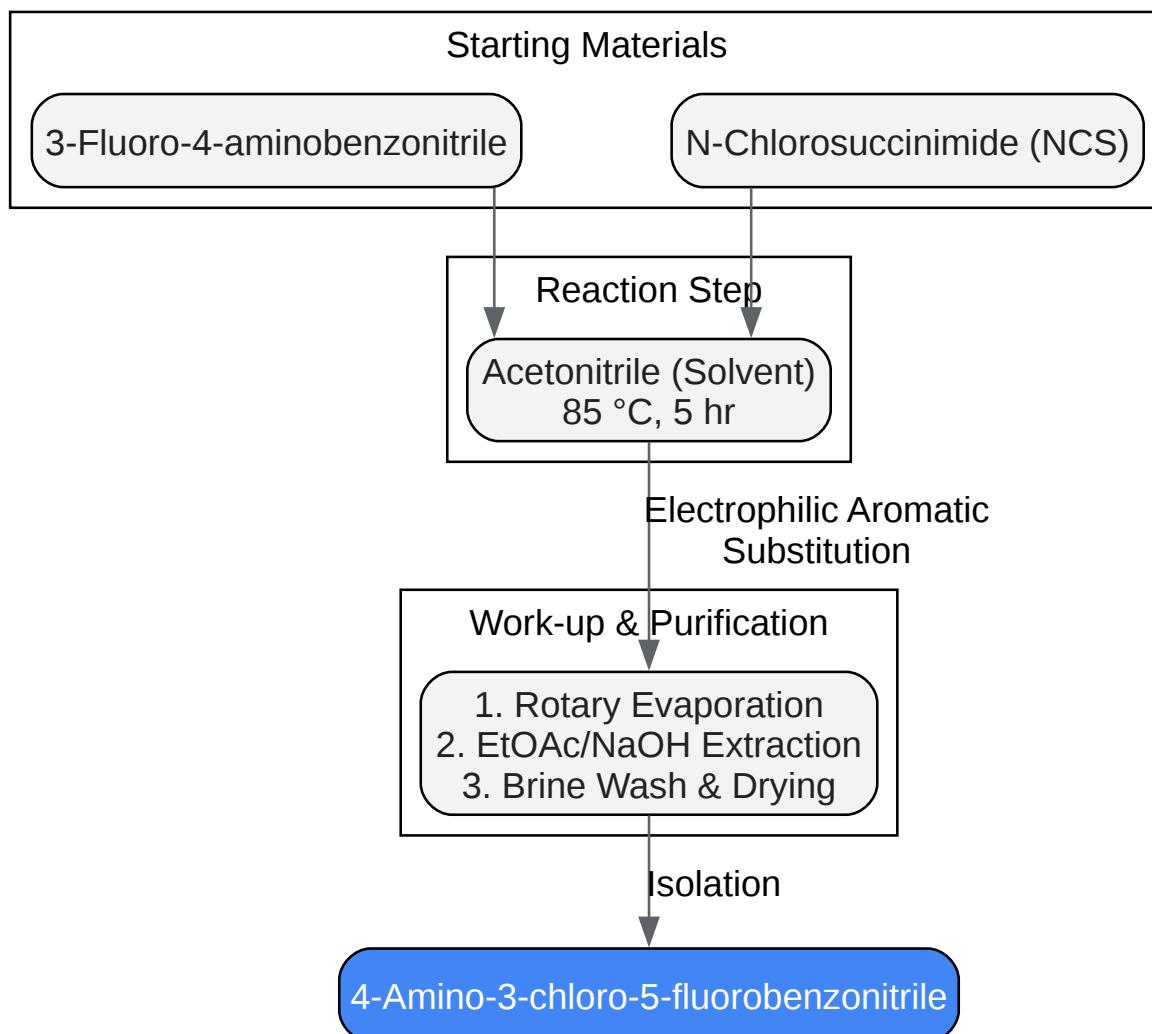
The presence of both fluorine and chlorine atoms is particularly noteworthy for drug development professionals. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The chlorine atom provides an additional site for modification and can influence the electronic properties of the aromatic ring. This guide, intended for researchers and drug development scientists, provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of this versatile compound.

Physicochemical and Structural Properties

The properties of **4-Amino-3-chloro-5-fluorobenzonitrile** are dictated by its molecular structure. The nitrile and halogen groups are strongly electron-withdrawing, while the amino group is a powerful electron-donating group. This electronic push-pull system influences the molecule's reactivity in synthetic transformations such as nucleophilic and electrophilic aromatic substitutions.

Property	Value	Source(s)
CAS Number	1147558-43-7	[4] [5] [6] [7] [8]
Molecular Formula	C ₇ H ₄ ClFN ₂	[4] [6]
Molecular Weight	170.57 g/mol	[4] [6]
Appearance	Orange or Beige Solid	[7]
Boiling Point	252.6 ± 40.0 °C (Predicted)	[7]
Density	1.42 ± 0.1 g/cm ³ (Predicted)	[7]
Storage	2-8°C, Sealed in dry, Protect from light	[7] [9]

Synthesis and Mechanistic Insights


The preparation of **4-Amino-3-chloro-5-fluorobenzonitrile** is most commonly achieved through the electrophilic chlorination of an appropriately substituted aniline precursor. The choice of starting material and chlorinating agent is critical to achieving high yield and regioselectivity.

Experimental Protocol: Synthesis from 3-Fluoro-4-aminobenzonitrile

This procedure is adapted from established methods for the halogenation of activated aromatic rings.[\[7\]](#)

- Reagent Preparation: In a suitable reaction vessel, dissolve 3-fluoro-4-aminobenzonitrile (1 equivalent) in acetonitrile (to a concentration of approx. 0.24 M).
- Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.5 equivalents) to the solution. The use of NCS is advantageous as it is a mild and effective source of electrophilic chlorine, minimizing over-chlorination and side reactions on the activated aniline ring.
- Reaction Conditions: Heat the reaction mixture to 85 °C and stir for 5 hours. The elevated temperature is necessary to facilitate the electrophilic aromatic substitution.
- Work-up: Upon completion (monitored by TLC or LC-MS), cool the mixture and remove the solvent by rotary evaporation.
- Extraction: Partition the resulting residue between ethyl acetate and a 5% aqueous sodium hydroxide solution. The basic wash removes unreacted NCS and succinimide byproducts.
- Purification: Wash the organic phase sequentially with 5% sodium hydroxide solution and saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Isolation: The final product, **4-amino-3-chloro-5-fluorobenzonitrile**, is typically obtained as a beige solid in high yield (approx. 88%).[\[7\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic route to **4-amino-3-chloro-5-fluorobenzonitrile**.

Spectroscopic Characterization

Structural confirmation of **4-Amino-3-chloro-5-fluorobenzonitrile** relies on standard spectroscopic techniques. The following are expected spectral features based on its structure and data from analogous compounds.

Technique	Expected Features
¹ H NMR	Two distinct signals in the aromatic region, likely appearing as doublets or triplets due to coupling with the fluorine atom. A broad singlet for the -NH ₂ protons. A known ¹ H NMR spectrum in CDCl ₃ shows signals at δ 7.41 (t, J=6Hz, 1H), 7.24 (dd, J=1.8,10.2Hz, 1H), and 4.66 (s, 2H). [7]
¹³ C NMR	Signals for seven distinct carbon atoms. The carbon bearing the nitrile group will be significantly downfield. Carbons attached to F and Cl will show characteristic shifts and C-F coupling.
FT-IR (cm ⁻¹)	Strong, sharp absorption around 2220-2240 cm ⁻¹ for the C≡N stretch. Two bands in the 3300-3500 cm ⁻¹ region for the N-H stretches of the primary amine. Absorptions corresponding to C-F and C-Cl bonds in the fingerprint region.
Mass Spec.	A molecular ion peak (M ⁺) corresponding to the molecular weight (170.57). A characteristic M+2 peak at approximately one-third the intensity of the M ⁺ peak, confirming the presence of a single chlorine atom.

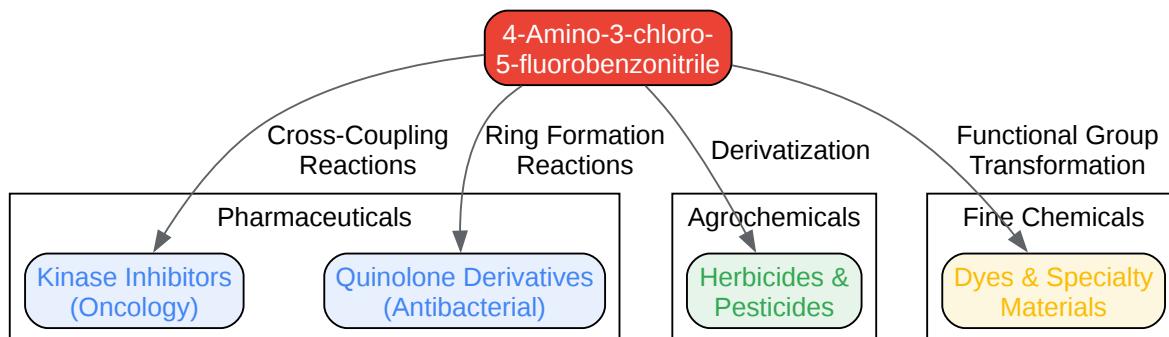
Applications in Drug Discovery and Organic Synthesis

While specific FDA-approved drugs containing the **4-amino-3-chloro-5-fluorobenzonitrile** core are not publicly documented, its utility lies in its role as a versatile intermediate. Its structural analogues are pivotal in synthesizing potent bioactive molecules.[\[1\]](#)

Building Block for Kinase Inhibitors

Substituted benzonitriles are core components of numerous kinase inhibitors used in oncology. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the

kinase active site. The halogenated aromatic ring can be further functionalized, for instance, via Suzuki or Buchwald-Hartwig cross-coupling reactions, to build out the molecular scaffold and target specific pockets within the enzyme. Derivatives of similar compounds have shown promise as kinase inhibitors, effectively inhibiting cancer cell proliferation.[1]


Precursor for Antibacterial Agents

Halogenated anilines are key precursors in the synthesis of quinolone and fluoroquinolone antibiotics.[1] The amino group of **4-amino-3-chloro-5-fluorobenzonitrile** can be used to construct the core quinolone ring system, while the fluorine and chlorine atoms can enhance the antibacterial activity and pharmacokinetic profile of the final drug molecule.[1]

Intermediate in Agrochemicals

Similar to its role in pharmaceuticals, this compound serves as an intermediate in the production of advanced herbicides and pesticides.[2] The specific halogenation pattern can contribute to the biological efficacy and selectivity of the final agrochemical product.

Potential Synthetic Pathways

[Click to download full resolution via product page](#)

Caption: Potential applications of the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, **4-Amino-3-chloro-5-fluorobenzonitrile** should be handled with appropriate care. While a specific, comprehensive toxicology report is not available, data from structurally related aminobenzonitriles suggest the following precautions.

- **Handling:** Use in a well-ventilated area or under a chemical fume hood. Limit all unnecessary personal contact and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[10][11]
- **Hazards:** Based on related compounds, potential hazards include being harmful if swallowed, toxic in contact with skin, and causing skin and serious eye irritation.[12][13]
- **Storage:** Store in original, tightly sealed containers in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][10] Recommended storage temperature is between 2-8°C.[7][9]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Amino-3-chloro-5-fluorobenzonitrile (CAS: 1147558-43-7) is a highly functionalized synthetic building block with significant potential for researchers in drug discovery, agrochemicals, and materials science. Its distinct combination of reactive sites and modulating substituents (F, Cl) provides a robust platform for generating novel and complex molecules. Understanding its core properties, synthetic pathways, and handling requirements is essential for leveraging its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 4-Amino-3-chloro-5-fluorobenzonitrile | 1147558-43-7 [m.chemicalbook.com]
- 6. 4-Amino-3-chloro-5-fluorobenzonitrile - CAS:1147558-43-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. 4-Amino-3-chloro-5-fluorobenzonitrile CAS#: 1147558-43-7 [chemicalbook.com]
- 8. 4-Amino-3-chloro-5-fluorobenzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. covethouse.eu [covethouse.eu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Amino-3-chlorobenzonitrile | C7H5CIN2 | CID 519896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Amino-3-chloro-5-fluorobenzonitrile CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374379#4-amino-3-chloro-5-fluorobenzonitrile-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com